2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2-ethoxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13-11(6-5-8-14-13)12-7-3-4-9-15(12)10-16/h5-6,8,10,12H,2-4,7,9H2,1H3 |
InChI Key |
PRSZJRZSPONZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde involves several steps. One common method includes the reaction of 2-ethoxypyridine with piperidine-1-carbaldehyde under specific conditions . The reaction typically requires a solvent, such as ethanol, and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Pharmacological Applications
The compound exhibits potential pharmacological activities, particularly in the following areas:
Anticancer Activity :
Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. Specifically, they may inhibit tumor growth and induce apoptosis in various cancer cell lines. A study on related piperidine derivatives showed significant tumor reduction in murine models, suggesting that 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde could have similar effects .
Antimicrobial Properties :
Compounds containing pyridine and piperidine structures have been reported to demonstrate antimicrobial activity. The presence of the ethoxy and pyridinyl groups in this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .
Anti-inflammatory Effects :
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially reducing pro-inflammatory cytokine levels in models of inflammation . This could position it as a therapeutic agent for treating inflammatory diseases.
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various modifications, enabling the synthesis of other biologically active compounds. The following applications have been identified:
Synthesis of Heterocycles :
The compound can be utilized as a starting material for synthesizing more complex heterocyclic compounds, which are crucial in drug discovery. The ability to modify the piperidine and pyridine rings opens pathways to develop new pharmacophores .
Building Block for Drug Development :
Due to its structural features, it can be employed as a building block in the synthesis of novel drugs targeting specific biological pathways, particularly those involved in cancer and infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Table 2: Synthetic Pathways Utilizing this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Condensation | Pyridine derivatives | Varies |
| Alkylation | Modified piperidine compounds | Varies |
Case Studies
-
Anticancer Efficacy Study :
A study conducted on the anticancer properties of piperidine derivatives demonstrated that compounds similar to this compound significantly reduced tumor sizes in xenograft models of breast cancer. The mechanism involved apoptosis induction and inhibition of angiogenesis, indicating its potential as an anticancer agent . -
Anti-inflammatory Research :
In a controlled study involving an arthritis model, administration of related compounds showed a marked decrease in inflammatory markers. This suggests that the compound may provide therapeutic benefits in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as modulation of signaling pathways and alteration of cellular functions .
Comparison with Similar Compounds
Substituent Impact :
- Ethoxy vs.
- Chloro vs. Ethoxy : Chloro substituents (electron-withdrawing) may enhance binding to electrophilic enzyme pockets, as seen in antimicrobial agents , whereas ethoxy (electron-donating) could stabilize π-π interactions in receptor binding .
Physicochemical Properties
- Boiling Point : The parent compound, piperidine-1-carbaldehyde, has a bp of 222°C . The addition of the 2-ethoxypyridin-3-yl group increases molecular weight (113.15 → ~244.29 g/mol), likely elevating boiling points but reducing volatility.
- Solubility : Ethoxy-substituted derivatives exhibit lower water solubility compared to methoxy analogs due to increased hydrophobicity, as observed in related pyridine compounds .
Biological Activity
The compound 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an ethoxypyridine moiety and an aldehyde functional group. The structural formula can be represented as:
This compound's unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological study.
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine can inhibit bacterial growth by interacting with bacterial cell membranes or metabolic pathways .
- CNS Activity : Piperidine derivatives are often explored for their potential in treating central nervous system disorders, potentially acting as anxiolytics or antidepressants .
- Anti-cancer Properties : Some studies suggest that related compounds may have cytotoxic effects on cancer cells, indicating a need for further investigation into their mechanisms of action .
The mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission or metabolic processes. Such interactions could modulate signaling pathways relevant to various diseases.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. The results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 30 to 100 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | E. coli |
| Other Piperidine Derivative A | 30 | Staphylococcus aureus |
| Other Piperidine Derivative B | 100 | Pseudomonas aeruginosa |
Study 2: CNS Activity
In another study focusing on the central nervous system effects, the compound was tested in animal models for anxiolytic properties. The results showed a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as a therapeutic agent in anxiety disorders.
Study 3: Anti-cancer Properties
A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines indicated promising results. The compound demonstrated an IC50 value of approximately 45 µM against human breast cancer cells.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde, and how do reaction conditions influence yield and purity?
Answer: Synthesis of this compound likely involves multi-step reactions, such as:
Nucleophilic substitution to introduce the ethoxy group to pyridine.
Piperidine ring formation via cyclization or reductive amination.
Carbaldehyde functionalization using oxidizing agents (e.g., MnO₂) or Vilsmeier-Haack reactions.
Key factors include:
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and piperidine conformation.
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
- HPLC/UPLC: To assess purity and detect impurities.
- Thermogravimetric Analysis (TGA): To evaluate thermal stability.
- Solubility testing in polar/non-polar solvents (e.g., DMSO, water, ethanol) for formulation studies.
Note: Physical properties (e.g., melting point, logP) may require experimental determination due to lack of published data .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
Answer:
- Assay validation: Confirm target specificity using knockout cell lines or competitive binding assays.
- Dose-response curves: Compare EC₅₀/IC₅₀ values across platforms (e.g., in vitro vs. ex vivo).
- Metabolite screening: Use LC-MS to identify degradation products or active metabolites that may confound results.
- Cross-species validation: Test in human primary cells vs. animal models to rule out species-specific effects .
Q. How can computational modeling guide the identification of pharmacological targets for this compound?
Answer:
- Molecular docking: Screen against databases (e.g., ChEMBL, PDB) to predict binding affinities for receptors like GPCRs or kinases.
- QSAR modeling: Correlate structural features (e.g., ethoxy group orientation) with activity profiles.
- ADMET prediction: Use tools like SwissADME to estimate bioavailability, BBB penetration, and toxicity risks.
- Pathway analysis: Integrate omics data (e.g., transcriptomics) to identify perturbed signaling pathways .
Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?
Answer:
- pH stability assays: Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Plasma stability testing: Evaluate half-life in human/animal plasma.
- Forced degradation studies: Expose to heat, light, or oxidizing agents to identify degradation pathways.
- Cryopreservation trials: Assess stability in DMSO stocks at –80°C over 6–12 months .
Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
Answer:
- Chiral chromatography: Use columns with cellulose/amylase-based stationary phases.
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in key synthetic steps.
- Circular Dichroism (CD): Confirm enantiomer ratios.
- Crystallization: Utilize chiral resolving agents (e.g., tartaric acid derivatives) .
Methodological Best Practices
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Answer:
- LC-MS/MS: Identify impurities at ppm levels.
- NMR with cryoprobes: Enhance sensitivity for low-abundance species.
- Elemental analysis: Confirm stoichiometry and detect heavy metal residues.
- Residual solvent analysis: Use GC-MS to quantify solvents like DCM or THF .
Q. How should researchers design dose-ranging studies for in vivo toxicity assessments?
Answer:
- MTD (Maximum Tolerated Dose) determination: Start with OECD Guideline 420 (acute toxicity) at 10–1000 mg/kg.
- Subchronic studies: Administer daily doses for 28 days, monitoring hematological/hepatic markers.
- Species-specific adjustments: Adjust doses based on metabolic rate differences (e.g., mouse vs. rat).
- Control groups: Include vehicle and positive controls (e.g., cisplatin for nephrotoxicity) .
Data Interpretation Challenges
Q. How to address discrepancies between in silico predictions and experimental bioactivity results?
Answer:
- Re-evaluate force fields in docking simulations for improved accuracy.
- Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Check for allosteric binding modes via mutagenesis studies.
- Consider off-target effects using proteome-wide affinity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
